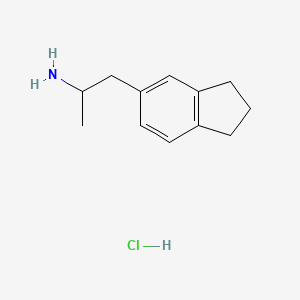

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride

Descripción general

Descripción

5-(2-Aminopropil)-2,3-dihidro-1H-indeno (clorhidrato), comúnmente conocido como 5-APDI (clorhidrato), es un compuesto sintético que pertenece a la familia de las anfetaminas. Es conocido por sus propiedades entactogénicas y psicodélicas, lo que lo convierte en un tema de interés tanto en la investigación científica como en los estudios forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-APDI (clorhidrato) generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con la indanona, que se somete a un proceso de aminación reductora.

Aminación reductora: La indanona se hace reaccionar con una amina apropiada (como la 2-aminopropano) en presencia de un agente reductor como el cianoborohidruro de sodio. Este paso forma la estructura de indano con un grupo aminopropil unido.

Formación de clorhidrato: La base libre de 5-APDI se convierte entonces en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de producción industrial

La producción industrial de 5-APDI (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reactores por lotes o de flujo continuo: Para asegurar una calidad y un rendimiento consistentes.

Pasos de purificación: Incluye recristalización y cromatografía para alcanzar los altos niveles de pureza necesarios para las aplicaciones de investigación.

Análisis De Reacciones Químicas

Tipos de reacciones

5-APDI (clorhidrato) se somete a varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden modificar aún más el anillo de indano o la cadena lateral aminopropil.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, introduciendo varios grupos funcionales.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio o trióxido de cromo para reacciones de oxidación.

Agentes reductores: Borohidruro de sodio o hidruro de aluminio y litio para reacciones de reducción.

Catalizadores: Paladio sobre carbón (Pd/C) para reacciones de hidrogenación.

Productos principales

Oxidación: Produce cetonas o ácidos carboxílicos.

Reducción: Lleva a la formación de aminas secundarias o terciarias.

Sustitución: Da como resultado derivados funcionalizados de 5-APDI.

Aplicaciones Científicas De Investigación

5-APDI (clorhidrato) tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la espectrometría de masas y la cromatografía.

Biología: Se estudia por sus efectos sobre los sistemas de neurotransmisores, en particular la recaptación de serotonina, dopamina y noradrenalina.

Medicina: Se investiga para posibles usos terapéuticos en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevas sustancias psicoactivas y en toxicología forense

Mecanismo De Acción

El mecanismo de acción de 5-APDI (clorhidrato) implica la inhibición de la recaptación de neurotransmisores. Principalmente se dirige a:

Transportadores de serotonina (SERT): Inhibe la recaptación de serotonina, aumentando los niveles de serotonina en la hendidura sináptica.

Transportadores de dopamina (DAT): Reduce la recaptación de dopamina, mejorando la señalización dopaminérgica.

Transportadores de noradrenalina (NET): Inhibe la recaptación de noradrenalina, lo que lleva a un aumento de los niveles de noradrenalina.

Comparación Con Compuestos Similares

5-APDI (clorhidrato) se puede comparar con otros compuestos similares como:

3,4-Metilendioxianfetamina (MDA): Ambos son entactogénicos, pero 5-APDI tiene una estructura química diferente y potencialmente efectos farmacológicos diferentes.

2-Aminopropilbenzofurano (5-APB): Similar en sus propiedades entactogénicas, pero difiere en la estructura central (benzofurano vs. indano).

2-Aminopropilbenzodioxol (6-APB): Otro entactogeno con un núcleo de benzodioxol, que difiere de la estructura de indano de 5-APDI.

Conclusión

5-APDI (clorhidrato) es un compuesto versátil con aplicaciones significativas en la investigación científica. Su estructura química única y sus propiedades farmacológicas lo convierten en una herramienta valiosa para estudiar los sistemas de neurotransmisores y desarrollar nuevas sustancias psicoactivas.

Actividad Biológica

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, is a chiral amine compound notable for its structural features and potential biological activities. This compound has garnered interest in pharmacological research due to its possible interactions with various biological systems.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN |

| Molecular Weight | 215.74 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 286.0 ± 9.0 °C |

| Flash Point | 118.8 ± 8.5 °C |

| LogP | 2.93 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The indane moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Neuropharmacological Effects :

- Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors, potentially affecting mood and behavior by enhancing neurotransmitter levels in synaptic clefts .

- The S-enantiomer of related compounds has been noted for its potent effects on locomotor activity and core temperature regulation in animal models .

- Anticancer Potential :

- Antioxidant Properties :

Case Studies

Several studies have explored the biological implications of indene derivatives:

- Study on Anticancer Activity : A study focused on the synthesis of indene-based compounds found that certain derivatives exhibited significant cytotoxic effects against breast cancer cells, indicating their potential for therapeutic applications in oncology .

- Neuropharmacological Research : Investigations into the effects of structurally similar compounds revealed that they could modulate neurotransmitter systems effectively, which may lead to applications in treating neurological disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in structure can significantly influence biological activity:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| (S)-2,3-Dihydro-1H-indene hydrochloride | Neuropharmacological | Stronger reuptake inhibition |

| 1-(2,3-Dihydro-1H-indene-5-yl)ethanamine | Anticancer | Moderate cytotoxicity |

| (R)-1-(2,3-Dihydro-1H-indene-5-yl)propan-2-amines | Varies by enantiomer | Differential binding affinities |

Propiedades

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDGFBRMZHXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-95-5 | |

| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-APDI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.